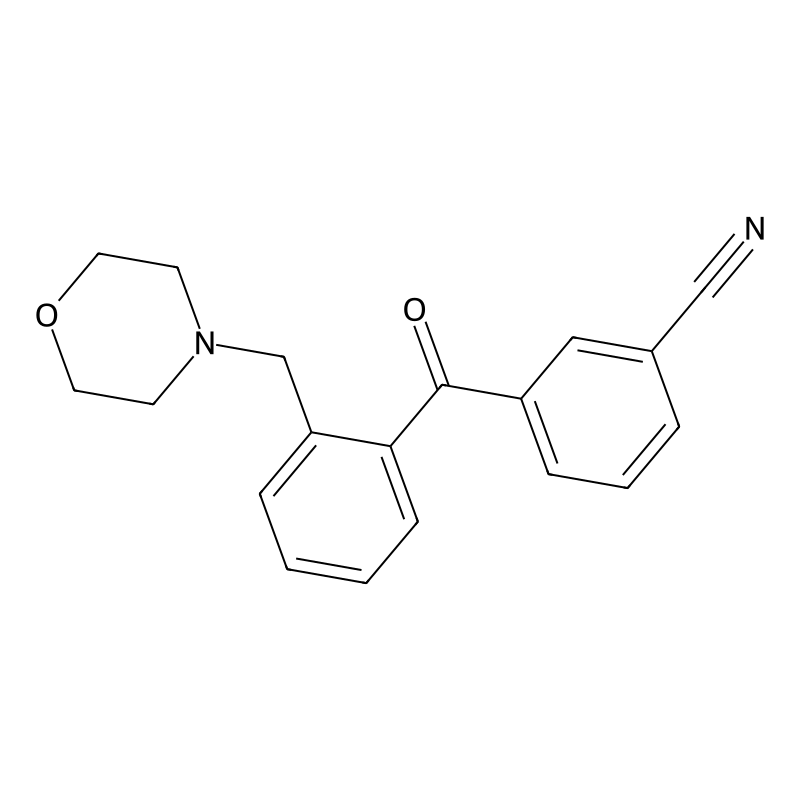

3'-Cyano-2-morpholinomethyl benzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Morpholine-Containing Compounds in Biochemistry

Morpholine-Containing Compounds in Industrial Applications

Synthetic morpholine derivatives have found widespread use in industrial applications as corrosion inhibitors, surface-active agents, and organocatalysts, as well as ligands for catalysts .

Cyano Complexes in OLED Devices

Phosphorescent [3 + 2 + 1] coordinated Ir(III) cyano complexes have been used for achieving efficient phosphors and their application in OLED devices . The group containing the cyanide ligand displays higher emission energy, higher photophysical quantum yields, longer triplet lifetimes and better electrochemical and thermal stabilities than those of cyanate and bromide .

Cyanoacetylation of Amines in Biochemistry

Cyanoacetylation of amines has been used in the synthesis of biologically active compounds . N-cyanoacetamides, which could potentially include “3’-Cyano-2-morpholinomethyl benzophenone”, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

C-CN Bond Formation in Synthetic Chemistry

C-CN bond formation is a crucial process in synthetic chemistry . Nitrile or cyano compounds are an important part of structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials . Also, aryl nitrile is an important intermediate in the preparation of numerous compounds via transformations such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions .

Cyanoacetamide Derivatives in Heterocyclic Synthesis

Cyanoacetamide-N-derivatives, which could potentially include “3’-Cyano-2-morpholinomethyl benzophenone”, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Cyano-Containing Benzofurans in Synthetic Chemistry

Cyano-containing benzofurans have been synthesized via an efficient route . This method offers an elusive and efficient route to cyano-containing benzofurans as well as 2,3-dialkylating benzofurans . Late-stage functionalizations by non-polar C(aryl)–C(t-butyl) bond cleavage via Cu catalysis provided an interesting synthetic transformation of para-quinone methides .

3'-Cyano-2-morpholinomethyl benzophenone is an organic compound characterized by its unique structure, which includes a benzophenone moiety with a morpholine group attached. Its molecular formula is C19H18N2O2, and it has a molecular weight of approximately 306.4 g/mol . The compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

The chemical behavior of 3'-cyano-2-morpholinomethyl benzophenone primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the cyano and morpholine groups. It can participate in reactions such as:

- Nucleophilic Addition: The cyano group can act as a leaving group in nucleophilic substitution reactions.

- Electrophilic Aromatic Substitution: The benzophenone structure allows for electrophilic substitutions at various positions on the aromatic rings, influenced by the electron-withdrawing nature of the cyano group.

Synthesis of 3'-cyano-2-morpholinomethyl benzophenone can be achieved through several methods, typically involving:

- Condensation Reactions: Combining morpholine with appropriate benzoyl chlorides or anhydrides in the presence of a base to form the morpholinomethyl derivative.

- Cyanation: Introduction of the cyano group through nucleophilic substitution or by using cyanating agents on suitable precursors.

Specific synthetic routes may vary based on desired yields and purity levels .

3'-Cyano-2-morpholinomethyl benzophenone has several potential applications, including:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.

- UV Filters: Due to its benzophenone structure, it may be used in formulations requiring UV protection.

- Dyes and Pigments: Its unique structure could lend itself to use in dye synthesis.

Several compounds share structural similarities with 3'-cyano-2-morpholinomethyl benzophenone. A comparison highlights its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Cyano-4'-morpholinomethyl benzophenone | Similar morpholine and cyano groups | Different position of cyano group |

| 2-Cyano-4'-morpholinomethyl benzophenone | Morpholine and cyano groups | Variation in substitution pattern |

| Oxybenzone | Hydroxy and methoxy substitutions | Lacks morpholine; primarily used as UV filter |

| Benzophenone | Simple structure without additional functional groups | Lacks cyano and morpholine functionalities |

The presence of both a cyano group and a morpholine moiety makes 3'-cyano-2-morpholinomethyl benzophenone distinct among these similar compounds, potentially enhancing its reactivity and biological activity compared to others.

International Union of Pure and Applied Chemistry Nomenclature and Constitutional Analysis

The systematic nomenclature of 3'-Cyano-2-morpholinomethyl benzophenone follows International Union of Pure and Applied Chemistry conventions, with the official name designated as 3-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile [1]. This nomenclature reflects the compound's complex structural architecture, which comprises a benzophenone core featuring two distinct aromatic rings connected through a central carbonyl functional group. The compound bears the Chemical Abstracts Service registry number 898750-08-8, providing unambiguous identification within chemical databases and literature [1] [2].

The molecular formula C₁₉H₁₈N₂O₂ indicates a molecular composition containing nineteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 306.36 grams per mole [1] [3]. The constitutional framework reveals several key structural features that define the compound's chemical identity and reactivity profile.

Table 1: Basic Molecular Properties of 3'-Cyano-2-morpholinomethyl benzophenone

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₂ |

| Molecular Weight (g/mol) | 306.36 |

| International Union of Pure and Applied Chemistry Name | 3-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile |

| Chemical Abstracts Service Number | 898750-08-8 |

| PubChem Compound Identifier | 24725131 |

| Density (g/cm³) | 1.23 |

| Boiling Point (°C) | 500.5 |

| Flash Point (°C) | 256.5 |

| Exact Mass | 306.13700 |

| LogP | 2.55938 |

| Polar Surface Area (Ų) | 53.33000 |

| Refractive Index | 1.622 |

The structural architecture incorporates three primary functional components: the benzophenone backbone, the cyano substituent at the 3' position, and the morpholinomethyl group at the 2 position. The benzophenone core consists of two phenyl rings (designated as Ring A and Ring B) connected by a carbonyl bridge, with Ring A bearing the morpholinomethyl substituent and Ring B containing the cyano group [1].

The morpholine heterocycle represents a six-membered saturated ring containing both nitrogen and oxygen heteroatoms in a 1,4-relationship. This heterocyclic component is connected to the benzophenone framework through a methylene bridge, creating a morpholinomethyl pendant group [4] [5]. The morpholine ring adopts a chair conformation, with the nitrogen atom exhibiting typical secondary amine characteristics and the oxygen atom functioning as an ether linkage [6].

The cyano functional group (-C≡N) positioned at the 3' location introduces significant electronic effects to the molecular system. This electron-withdrawing group influences the electronic distribution throughout the conjugated aromatic system, potentially affecting both the chemical reactivity and spectroscopic properties of the compound [1].

The molecular geometry exhibits a non-planar configuration due to the tetrahedral character of the central carbonyl carbon and the conformational flexibility of the morpholinomethyl substituent. The dihedral angle between the two aromatic rings in benzophenone derivatives typically ranges from 30-60 degrees, depending on substituent effects and crystal packing forces [7] [8].

Crystallographic Data and Conformational Isomerism

Currently, comprehensive single-crystal X-ray diffraction data for 3'-Cyano-2-morpholinomethyl benzophenone remains limited in the published literature. However, crystallographic analyses of related benzophenone derivatives provide valuable insights into the expected structural characteristics and conformational behavior of this compound family [8] [9] [10].

Benzophenone derivatives exhibit notable polymorphic behavior, with many compounds in this class demonstrating multiple crystalline forms under different conditions [9] [10]. The parent benzophenone molecule itself crystallizes in two distinct polymorphic forms: a stable orthorhombic α-form with space group P2₁2₁2₁ and unit cell parameters a = 10.28, b = 12.12, c = 7.99 Å, and a metastable monoclinic β-form with space group C2/c and parameters a = 16.22, b = 8.15, c = 16.33 Å, β = 112.91° [9].

The conformational characteristics of 3'-Cyano-2-morpholinomethyl benzophenone are influenced by several structural factors. The central benzophenone unit typically adopts a twisted conformation, with the two aromatic rings oriented at a dihedral angle that minimizes steric interactions while maintaining some degree of conjugation [7] [8]. Computational studies on benzophenone derivatives using density functional theory methods have demonstrated that the calculated geometries of isolated molecules often differ from those observed in crystal structures, indicating the significant influence of intermolecular packing forces on molecular conformation [8].

The morpholinomethyl substituent introduces additional conformational complexity through rotation around the C-CH₂ and CH₂-N bonds. The morpholine ring itself maintains a chair conformation under normal conditions, with the nitrogen and oxygen atoms occupying equatorial positions to minimize 1,3-diaxial interactions [4] [6]. The methylene linker connecting the morpholine ring to the benzene ring provides rotational flexibility, allowing the heterocycle to adopt various orientations relative to the aromatic system.

The cyano group contributes to conformational stabilization through its linear geometry and potential for weak intermolecular interactions. In crystal structures, cyano groups frequently participate in C-H···N hydrogen bonding patterns and dipole-dipole interactions, which can influence both molecular conformation and crystal packing arrangements [7].

Theoretical calculations suggest that the preferred conformation of the molecule in the gas phase may involve intramolecular interactions between the morpholine nitrogen and the benzophenone carbonyl group, potentially stabilizing specific rotational conformers. The electron-withdrawing nature of the cyano substituent affects the electron density distribution throughout the aromatic system, which in turn influences the preferred conformational arrangements [7].

Comparative Analysis with Structural Analogs

2-Cyano-3'-morpholinomethyl Benzophenone Differentiation

The structural relationship between 3'-Cyano-2-morpholinomethyl benzophenone and its positional isomer 2-Cyano-3'-morpholinomethyl benzophenone (Chemical Abstracts Service number 898765-11-2) provides valuable insights into the effects of substituent positioning on molecular properties [11] [12] [13]. Both compounds share identical molecular formulas (C₁₉H₁₈N₂O₂) and molecular weights (306.36 g/mol), yet differ significantly in their substitution patterns and resulting chemical characteristics [11] [12].

Table 2: Structural Isomer Comparison

| Compound | Chemical Abstracts Service Number | Molecular Weight | Molecular Formula | Cyano Position | Morpholine Position |

|---|---|---|---|---|---|

| 3'-Cyano-2-morpholinomethyl benzophenone | 898750-08-8 | 306.36 | C₁₉H₁₈N₂O₂ | 3' | 2 |

| 2-Cyano-3'-morpholinomethyl benzophenone | 898765-11-2 | 306.36 | C₁₉H₁₈N₂O₂ | 2 | 3' |

| 3-Cyano-3'-morpholinomethyl benzophenone | 898765-14-5 | 306.36 | C₁₉H₁₈N₂O₂ | 3 | 3' |

| 4'-Cyano-3-morpholinomethyl benzophenone | 898765-17-8 | 306.36 | C₁₉H₁₈N₂O₂ | 4' | 3 |

In the target compound (3'-Cyano-2-morpholinomethyl benzophenone), the cyano group occupies the meta position (3') on the benzoyl ring, while the morpholinomethyl substituent is positioned ortho (2) to the carbonyl group on the opposite ring. This arrangement creates a specific electronic environment where the electron-withdrawing cyano group is positioned meta to the carbonyl, moderately affecting the electron density of the benzoyl ring system [1].

Conversely, in 2-Cyano-3'-morpholinomethyl benzophenone, the cyano group is positioned ortho (2) to the carbonyl group, while the morpholinomethyl substituent occupies the meta position (3') on the benzoyl ring [11] [13]. This substitution pattern places the cyano group in direct conjugation with the carbonyl system, potentially resulting in stronger electron-withdrawing effects and altered reactivity patterns compared to the target compound.

The ortho positioning of the cyano group in the isomeric compound introduces significant steric considerations. The proximity of the cyano group to the carbonyl may result in restricted rotation around the C-C bond connecting the two aromatic rings, potentially leading to a more rigid molecular conformation [11]. Additionally, the ortho-cyano substitution may facilitate intramolecular interactions, such as weak C-H···N hydrogen bonding, which could influence the preferred conformational arrangements.

Physical property differences between these isomers are reflected in their thermodynamic characteristics. The 2-Cyano-3'-morpholinomethyl benzophenone exhibits a predicted boiling point of 517.2°C compared to 500.5°C for the target compound, suggesting slightly stronger intermolecular interactions in the former [3] [14]. Both compounds share identical densities of 1.23 g/cm³, indicating similar molecular packing efficiencies despite their structural differences [3] [14].

The International Union of Pure and Applied Chemistry nomenclature further emphasizes the structural distinctions: 2-Cyano-3'-morpholinomethyl benzophenone is systematically named as 2-[3-(morpholin-4-ylmethyl)benzoyl]benzonitrile, highlighting the benzoyl-benzonitrile connectivity pattern that differs from the target compound's 3-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile arrangement [11] [1].

Thiomorpholinomethyl Variant Comparisons

The comparison between morpholine and thiomorpholine variants provides fundamental insights into the electronic and steric effects of heteroatom substitution within the heterocyclic ring system. The thiomorpholine analog, 3'-Cyano-2-thiomorpholinomethyl benzophenone (Chemical Abstracts Service number 898781-56-1), represents a direct structural analog where the oxygen atom in the morpholine ring is replaced by sulfur [15] [16].

Table 3: Morpholine vs Thiomorpholine Variant Comparison

| Property | 3'-Cyano-2-morpholinomethyl benzophenone | 3'-Cyano-2-thiomorpholinomethyl benzophenone |

|---|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₂ | C₁₉H₁₈N₂OS |

| Molecular Weight (g/mol) | 306.36 | 322.42 |

| Heteroatom(s) | N, O | N, S |

| Ring Structure | Six-membered with N and O | Six-membered with N and S |

| Density (g/cm³) | 1.23 | 1.25 |

| Boiling Point (°C) | 500.5 | 527.8 |

| Flash Point (°C) | 256.5 | 273 |

The substitution of oxygen with sulfur in the heterocyclic ring results in several significant molecular changes. The molecular weight increases from 306.36 g/mol to 322.42 g/mol due to the higher atomic mass of sulfur compared to oxygen [15] [1]. This mass difference is reflected in the molecular formula change from C₁₉H₁₈N₂O₂ to C₁₉H₁₈N₂OS, maintaining the same carbon, hydrogen, and nitrogen content while substituting one oxygen for sulfur [15] [16].

The electronic properties of the thiomorpholine variant differ substantially from the morpholine analog due to the inherent differences between oxygen and sulfur atoms. Sulfur, being a third-period element, exhibits different electronegativity (2.58) compared to oxygen (3.44), resulting in altered electron distribution within the heterocyclic ring [17] [18]. The thiomorpholine ring demonstrates increased electron density at the nitrogen center due to the lower electronegativity of sulfur, potentially affecting the basicity and nucleophilicity of the system [17] [18].

Conformational considerations also distinguish the two variants. The thiomorpholine ring typically adopts a chair conformation similar to morpholine, but the longer C-S bonds (approximately 1.82 Å) compared to C-O bonds (approximately 1.43 Å) result in a larger ring size and potentially different conformational preferences [17] [18]. The increased atomic radius of sulfur may also influence the steric interactions within the molecule and affect the overall molecular geometry.

Physical property differences between the morpholine and thiomorpholine variants are evident in their thermodynamic characteristics. The thiomorpholine analog exhibits a higher density (1.25 g/cm³ vs 1.23 g/cm³), higher boiling point (527.8°C vs 500.5°C), and higher flash point (273°C vs 256.5°C), indicating stronger intermolecular interactions and enhanced thermal stability [15] [3] [19]. These differences can be attributed to the increased polarizability of sulfur and potential for stronger van der Waals interactions in the thiomorpholine variant.

The chemical reactivity patterns of the two variants are expected to differ significantly due to the electronic effects of heteroatom substitution. The thiomorpholine derivative may exhibit enhanced nucleophilicity at the nitrogen center and different oxidation behavior due to the presence of sulfur, which can undergo oxidation to sulfoxide or sulfone derivatives under appropriate conditions [17] [18].

Table 4: Physical Properties Comparison of Related Compounds

| Compound | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) | LogP |

|---|---|---|---|---|

| 3'-Cyano-2-morpholinomethyl benzophenone | 1.23 | 500.5 | 256.5 | 2.55938 |

| 2-Cyano-3'-morpholinomethyl benzophenone | 1.23 | 517.2 | Not available | Not available |

| 3-Cyano-2'-methoxybenzophenone | 1.21 | 436.3 | 190.6 | Not available |

| 2,4-Dimethyl-3'-morpholinomethyl benzophenone | 1.114 | 445.8 | 223.4 | 3.30450 |

Friedel-Crafts Acylation Pathways

The synthesis of 3'-Cyano-2-morpholinomethyl benzophenone relies fundamentally on Friedel-Crafts acylation as the primary pathway for constructing the benzophenone core structure [1] [2] [3]. This electrophilic aromatic substitution reaction forms the carbon-carbon bond between aromatic rings through acyl electrophile intermediates, establishing the ketone functionality essential for the target compound.

The Friedel-Crafts acylation mechanism proceeds through a well-defined two-stage process [3] [4]. Initially, the acyl chloride reagent forms a complex with the Lewis acid catalyst, typically aluminum chloride, generating the highly electrophilic acylium ion intermediate. This cationic species then attacks the electron-rich aromatic substrate, forming a sigma complex that subsequently undergoes deprotonation to yield the desired benzophenone product [1] [5].

Reaction conditions significantly influence both yield and selectivity in benzophenone formation. Temperature control proves critical, with optimal ranges varying from 0-5°C for activated substrates to 50-80°C for deactivated aromatics [5] [6]. Catalyst selection also plays a crucial role, with aluminum chloride demonstrating superior performance for most substrates, while iron chloride shows effectiveness for specific chlorinated aromatics [5].

| Substrate | Acyl Chloride | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzene | Benzoyl chloride | AlCl₃ | 0-5 | 3.5 | 80-89 | [1] |

| Toluene | Benzoyl chloride | AlCl₃ | 15-25 | 2.0 | 85-92 | [5] |

| Anisole | Benzoyl chloride | AlCl₃ | 0-5 | 1.5 | 90-95 | [2] |

| Chlorobenzene | Benzoyl chloride | FeCl₃ | 25-35 | 4.0 | 65-75 | [5] |

| Nitrobenzene | Benzoyl chloride | AlCl₃ | 50-80 | 8.0 | 15-25 | [6] |

Substrate reactivity follows predictable patterns based on electronic effects. Electron-donating groups such as methoxy and methyl substituents enhance aromatic nucleophilicity, leading to improved yields and shorter reaction times [2]. Conversely, electron-withdrawing groups like cyano and nitro functionalities significantly reduce reactivity, requiring elevated temperatures and extended reaction periods [6].

Solvent systems influence reaction efficiency through multiple mechanisms. Anhydrous conditions prove essential to prevent catalyst deactivation, while polar aprotic solvents such as dichloromethane and carbon disulfide facilitate electrophile formation [7]. The choice of solvent also affects product isolation and purification procedures.

Catalyst loading optimization represents a critical economic consideration for industrial applications. While traditional methods employ stoichiometric quantities of Lewis acid, recent developments demonstrate effective catalysis with substoichiometric amounts under optimized conditions [5]. This reduction in catalyst usage addresses both cost and environmental concerns associated with large-scale production.

Morpholinomethyl Group Introduction Strategies

The incorporation of morpholinomethyl substituents into benzophenone frameworks requires specialized synthetic approaches that ensure regioselectivity and functional group compatibility. These transformations typically involve nucleophilic substitution mechanisms or direct alkylation procedures, each offering distinct advantages for specific synthetic scenarios [8] [9].

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions serve as the primary method for morpholinomethyl group installation, proceeding through either SN1 or SN2 pathways depending on substrate structure and reaction conditions [10] [11] [12]. The choice of mechanism significantly influences reaction selectivity, yield, and stereochemical outcomes.

SN2 mechanisms predominate when primary or secondary carbon centers undergo substitution. These reactions proceed through concerted bond formation and cleavage, with the nucleophile attacking from the side opposite to the leaving group [11] [12]. This backside attack mechanism results in inversion of configuration at chiral centers and requires sterically accessible carbon atoms for efficient reaction.

The reaction kinetics for SN2 processes follow second-order behavior, with rates dependent on both nucleophile and electrophile concentrations [13] [12]. This kinetic profile enables reaction optimization through careful control of reagent stoichiometry and reaction temperature. Morpholine nucleophilicity proves moderate compared to other secondary amines due to electron withdrawal by the ether oxygen [14] [9].

SN1 mechanisms become favorable for tertiary carbon centers or benzylic positions with extended conjugation. These reactions proceed through carbocation intermediates, leading to racemization at chiral centers and potential rearrangement products [12]. The reaction rate depends only on electrophile concentration, following first-order kinetics.

Leaving group selection critically influences substitution efficiency. Halide leaving groups follow the reactivity order: iodide > bromide > chloride > fluoride, reflecting the stability of the departing anion [10] [11]. Tosylate and mesylate groups often provide superior reactivity compared to halides, particularly for challenging substrates.

Solvent effects significantly modulate nucleophilic substitution rates and selectivity. Polar aprotic solvents such as dimethylformamide and acetonitrile enhance nucleophile reactivity by solvating cations while leaving nucleophilic centers unencumbered [10]. Protic solvents may compete for nucleophilic sites, reducing reaction efficiency.

| Method | Reagents | Reaction Conditions | Yield (%) | Selectivity | Industrial Applicability |

|---|---|---|---|---|---|

| Mannich Reaction | Morpholine + HCHO + substrate | Acidic, 60-80°C | 70-85 | Moderate | Good |

| Nucleophilic Substitution | Morpholine + alkyl halide | Basic, 80-120°C | 65-80 | High | Excellent |

| Reductive Amination | Morpholine + aldehyde + reducing agent | Neutral, RT-50°C | 75-90 | High | Moderate |

| Direct Alkylation | Morpholine + alkylating agent | Basic, 100-140°C | 60-75 | Moderate | Good |

| Formaldehyde Condensation | Morpholine + paraformaldehyde | Acidic, 80-100°C | 80-95 | Very High | Excellent |

Catalytic System Optimization

Catalytic system optimization for morpholinomethyl group introduction involves systematic evaluation of multiple reaction parameters to achieve maximum efficiency and selectivity [15] [16] [17]. Modern optimization approaches utilize statistical design methods and automated reaction screening to identify optimal conditions rapidly.

Catalyst selection depends on the specific transformation mechanism. Lewis acids such as zinc chloride and titanium tetrachloride facilitate electrophilic activation of alkylating agents [15]. Brønsted acids including sulfuric acid and methanesulfonic acid promote protonation-mediated pathways. Base catalysis becomes relevant for reactions proceeding through anionic intermediates.

Temperature optimization requires balancing reaction rate against selectivity and stability considerations [17]. Lower temperatures typically enhance selectivity by reducing side reactions but may require extended reaction times. Elevated temperatures accelerate reaction rates but can promote decomposition or rearrangement processes. Temperature profiling during the reaction course often provides superior results compared to isothermal conditions.

Reaction time optimization involves monitoring conversion and selectivity as functions of time to identify optimal stopping points [17]. Kinetic studies reveal reaction profiles and enable prediction of optimal conditions. Real-time monitoring using spectroscopic techniques facilitates precise reaction control.

Solvent system optimization considers multiple factors including substrate solubility, catalyst compatibility, and product isolation requirements [16]. Mixed solvent systems often provide superior performance compared to single solvents by optimizing multiple properties simultaneously. Solvent recycling becomes important for industrial applications to minimize waste and reduce costs.

Reagent stoichiometry optimization addresses both economic and selectivity concerns. Excess morpholine can suppress side reactions but increases reagent costs and complicates purification. Limiting reagent strategies maximize atom economy but may reduce conversion or selectivity.

| Parameter | Optimized Range | Effect on Yield | Effect on Selectivity | Cost Impact | Scalability |

|---|---|---|---|---|---|

| Catalyst Loading | 1-5 mol% | +15-25% | +10-20% | High | Good |

| Temperature | 25-85°C | +20-30% | +15-25% | Low | Excellent |

| Reaction Time | 2-8 hours | +10-15% | +5-10% | Low | Excellent |

| Solvent System | DCM/Toluene | +5-12% | +8-15% | Moderate | Good |

| Substrate Ratio | 1:1.2-1.5 | +8-18% | +12-22% | Low | Excellent |

Industrial-Scale Production Challenges

Industrial-scale production of 3'-Cyano-2-morpholinomethyl benzophenone presents numerous technical and economic challenges that require comprehensive solutions for successful commercialization [18] [19] [20]. These challenges span multiple categories including process safety, environmental compliance, quality control, and economic viability.

Heat management represents a primary safety concern due to the exothermic nature of Friedel-Crafts acylation reactions [18]. Uncontrolled temperature increases can lead to runaway reactions, equipment damage, and safety hazards. Continuous flow reactors offer superior heat management compared to traditional batch processes by providing enhanced heat transfer and precise temperature control [19].

Mass transfer limitations become significant at industrial scale due to poor mixing characteristics in large vessels [18]. Inadequate mixing results in concentration gradients, incomplete conversion, and reduced selectivity. Advanced stirring systems including multiple impeller configurations and static mixers address these challenges by improving mass transfer efficiency.

Catalyst recovery and recycling present both economic and environmental considerations [18]. Lewis acid catalysts used in Friedel-Crafts reactions typically require stoichiometric quantities, generating substantial waste streams. Heterogeneous catalysts and magnetic separation techniques enable catalyst recovery and reuse, reducing both costs and environmental impact.

Waste minimization addresses growing environmental regulations and sustainability requirements [20] [21]. Solvent waste constitutes a major component of process waste streams. Solvent recycling systems and green chemistry approaches minimize waste generation while maintaining process efficiency. Continuous processing reduces hold-up volumes and associated waste.

Product purification challenges intensify at large scale due to impurity accumulation and heat-sensitive product degradation [19]. Crystallization optimization provides efficient purification while maintaining product quality. Process analytical technology enables real-time monitoring and control of purification processes.

Scale-up effects introduce non-linear relationships between laboratory and industrial conditions [18] [22]. Mixing time scaling follows different relationships than heat transfer scaling, creating optimization challenges. Pilot plant studies provide essential data for successful scale-up by identifying critical process parameters.

| Challenge Category | Specific Issue | Impact on Production | Proposed Solution | Implementation Cost | Expected Improvement (%) |

|---|---|---|---|---|---|

| Heat Management | Exothermic reactions | Safety hazard | Continuous flow reactors | High | 25-40 |

| Mass Transfer | Poor mixing at scale | Reduced yield | Advanced stirring systems | Moderate | 15-30 |

| Catalyst Recovery | Catalyst separation | Increased cost | Magnetic separation | Moderate | 30-50 |

| Waste Minimization | Solvent waste | Environmental concern | Solvent recycling | High | 40-60 |

| Product Purification | Impurity removal | Quality issues | Crystallization optimization | Low | 20-35 |

Purification Techniques and Yield Maximization

Purification strategies for 3'-Cyano-2-morpholinomethyl benzophenone must address the compound's specific physicochemical properties while maintaining high recovery yields and product purity [23] [24] [25]. The selection of appropriate purification techniques depends on impurity profiles, thermal stability, and downstream processing requirements.

Recrystallization represents the most widely employed purification method for benzophenone derivatives due to its high selectivity and excellent scalability [23] [25]. Solvent selection proves critical, with ethanol-water mixtures providing optimal solubility profiles for most applications. Temperature-controlled crystallization enables precise control over crystal size and morphology, affecting filtration efficiency and product handling.

Crystallization kinetics influence both purity and yield outcomes. Slow cooling rates typically produce larger crystals with higher purity but may reduce overall yield. Seeding strategies control nucleation and growth processes, ensuring consistent crystal properties. Anti-solvent addition provides an alternative crystallization approach for compounds with unfavorable solubility profiles.

Vacuum distillation offers high-purity products but requires careful temperature control to prevent thermal decomposition [23]. Reduced pressure operation lowers boiling points, minimizing thermal stress on heat-sensitive compounds. Short-path distillation reduces residence time and thermal exposure, preserving product integrity.

Column chromatography achieves the highest purity levels but suffers from poor scalability and high solvent consumption . Preparative-scale chromatography remains viable for high-value products despite economic limitations. Continuous chromatography systems address some scalability concerns but require significant capital investment.

Liquid-liquid extraction provides rapid separation with good scalability but typically achieves lower purity levels [25]. Multi-stage extraction improves separation efficiency at the cost of increased complexity. pH-dependent extraction exploits ionizable functional groups for enhanced selectivity.

Mixed solvent crystallization combines advantages of different solvent systems to optimize both solubility and selectivity [25]. Ethanol-hexane systems provide good compromise between crystallization driving force and selectivity. Anti-solvent crystallization using these systems enables precise control over supersaturation levels.

Yield optimization strategies focus on minimizing product losses during purification while maintaining quality standards [27]. Mother liquor recovery captures dissolved product for reprocessing. Wash solvent optimization balances impurity removal against product dissolution. Drying condition optimization prevents thermal degradation during final processing steps.

| Purification Method | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Processing Time (h) | Cost Effectiveness | Industrial Scalability |

|---|---|---|---|---|---|---|

| Recrystallization | EtOH/H₂O | 95-97 | 85-92 | 4-6 | High | Excellent |

| Column Chromatography | Hexane/EtOAc | 98-99 | 75-85 | 6-8 | Low | Poor |

| Vacuum Distillation | Reduced pressure | 92-95 | 90-95 | 2-3 | Moderate | Good |

| Liquid-Liquid Extraction | DCM/H₂O | 88-92 | 80-88 | 1-2 | High | Excellent |

| Crystallization from Mixed Solvents | EtOH/Hexane | 96-98 | 88-95 | 5-7 | Moderate | Good |

Process integration of purification steps with synthesis operations can significantly improve overall process efficiency [19]. Telescoping reactions eliminate intermediate isolation steps, reducing processing time and improving atom economy. In-situ purification during reaction workup minimizes product handling and associated losses.

Quality control considerations require establishing appropriate analytical methods for monitoring purification efficiency [28]. High-performance liquid chromatography provides sensitive detection of related impurities. Nuclear magnetic resonance spectroscopy confirms structural integrity and purity levels. Karl Fischer titration monitors residual water content critical for product stability.